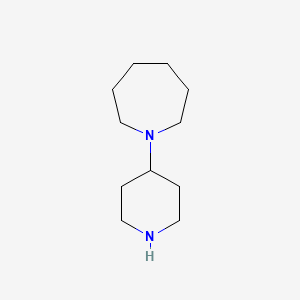

1-(Piperidin-4-yl)azepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXWRRMPRFUMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283932 | |

| Record name | Hexahydro-1-(4-piperidinyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551923-16-1 | |

| Record name | Hexahydro-1-(4-piperidinyl)-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551923-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1-(4-piperidinyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Piperidin 4 Yl Azepane

Retrosynthetic Disconnections and Strategic Planning for the Bicyclic System

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of progressively simpler structures. amazonaws.com This process begins with the target molecule and works backward, ultimately leading to commercially available or easily synthesized starting materials. amazonaws.com For 1-(Piperidin-4-yl)azepane (B3137263), the most logical and strategic disconnection occurs at the C-N bond linking the piperidine (B6355638) and azepane rings. This bond is an amine linkage, suggesting two primary forward-synthetic strategies: reductive amination and nucleophilic substitution.

Strategy A: Reductive Amination. This approach involves disconnecting the C-N bond to reveal a carbonyl group on one ring and a secondary amine on the other. The most common disconnection of this type involves piperidin-4-one and azepane. In the forward synthesis, these two precursors would react to form an enamine or iminium ion intermediate, which is then reduced in situ to form the target C-N bond.

Strategy B: Nucleophilic Substitution. This strategy involves disconnecting the C-N bond to generate a nucleophilic amine (azepane) and an electrophilic piperidine ring bearing a suitable leaving group at the C4 position. The leaving group could be a halide (e.g., F, Br, I) or a sulfonate ester (e.g., tosylate, mesylate).

Both strategies typically require the use of a protecting group on the piperidine nitrogen (e.g., Boc, Cbz, or Benzyl) to prevent self-condensation or other side reactions and to allow for controlled functionalization. The final step in such a sequence would be the removal of this protecting group to yield the final product.

Synthesis of Key Precursor Building Blocks

The choice of piperidine precursor is dictated by the chosen C-N bond-forming strategy.

For Reductive Amination: The key synthon is a 4-oxopiperidine derivative. A common and versatile starting material is N-Boc-4-piperidone . Its synthesis often begins with commercially available 1-benzylpiperidin-4-one, which can be N-debenzylated and subsequently protected with a Boc group. researchgate.net The Boc group provides stability and prevents unwanted reactivity of the piperidine nitrogen during the reductive amination step.

For Nucleophilic Substitution: The required synthons are 4-substituted piperidines where the substituent can act as a leaving group. These are typically synthesized from N-Boc-4-hydroxypiperidine . The hydroxyl group can be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide. For instance, treatment with a fluorinating agent like Deoxo-Fluor® can yield N-Boc-4-fluoropiperidine .

The development of methods for the selective functionalization of N-alkyl piperidines continues to be an active area of research, providing a robust platform for creating diverse building blocks. cam.ac.uknih.gov

The primary azepane synthon required for both proposed strategies is azepane (hexamethyleneimine) itself. While commercially available, the synthesis of the azepane ring system is a topic of significant interest. Advanced methods for its construction include:

Ring-Expansion Reactions: Diastereomerically pure azepane derivatives can be prepared via the stereoselective and regioselective ring expansion of piperidine precursors. rsc.org

Dearomative Ring Expansion: A modern strategy involves the photochemical dearomative ring expansion of simple nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane system in two steps. nih.gov

Cyclization Reactions: Tandem amination/cyclization reactions catalyzed by transition metals like copper(I) have been developed to produce functionalized azepine derivatives from acyclic precursors. nih.gov

These advanced methods provide access to a wide range of substituted azepane synthons, allowing for the synthesis of complex analogues of the target molecule. mdpi.com

Construction of the N-C Bond Between Piperidine and Azepane Rings

The formation of the C4-N1' bond between the piperidine and azepane moieties is the key step in assembling the bicyclic framework.

Reductive amination is a powerful and widely used method for forming C-N bonds due to its operational simplicity and the availability of a broad range of reagents. researchgate.net The reaction between N-Boc-4-piperidone and azepane proceeds via the formation of an intermediate iminium ion, which is then reduced to the tertiary amine product.

Several reducing agents are suitable for this transformation, with the choice often depending on the scale and specific substrates.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly effective for reductive aminations. It is tolerant of a wide range of functional groups and generally provides high yields.

Sodium Cyanoborohydride (NaBH₃CN): Another common reagent that is effective at a slightly acidic pH, which favors iminium ion formation.

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method, though it may not be compatible with other reducible functional groups in the molecule.

Following the C-N bond formation, the N-Boc protecting group is typically removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane) to afford this compound.

Table 1: Representative Conditions for Reductive Amination

| Piperidine Synthon | Azepane Synthon | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Boc-4-piperidone | Azepane | NaBH(OAc)₃ | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room temperature, 12-24 h |

| N-Boc-4-piperidone | Azepane | NaBH₃CN | Methanol (MeOH) | pH 6-7 (AcOH), Room temperature, 24 h |

| N-Boc-4-piperidone | Azepane | H₂ / Pd/C | Ethanol (B145695) (EtOH) or Methanol (MeOH) | 50 psi H₂, Room temperature, 12 h |

An alternative and robust method for forming the C-N bond is through a nucleophilic substitution reaction. savemyexams.com In this approach, azepane acts as a nucleophile, displacing a leaving group from the C4 position of an N-protected piperidine ring. The reactivity of the leaving group is a critical factor, with the general trend being I > Br > OTs > Cl > F.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a non-nucleophilic base. The base, often potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), serves to neutralize the acid generated during the reaction. Elevated temperatures are usually required to drive the reaction to completion.

Table 2: Representative Conditions for Nucleophilic Substitution

| Piperidine Synthon | Leaving Group | Azepane Synthon | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| N-Boc-4-bromopiperidine | -Br | Azepane | K₂CO₃ | Acetonitrile (MeCN) | 80 °C, 16 h |

| N-Boc-4-tosyloxypiperidine | -OTs | Azepane | K₂CO₃ | Dimethylformamide (DMF) | 100 °C, 12 h |

| N-Boc-4-fluoropiperidine | -F | Azepane | DIPEA | Dimethyl Sulfoxide (DMSO) | 120 °C, 24 h |

As with the reductive amination strategy, a final deprotection step is required to remove the N-Boc group and yield the target compound. The choice between reductive amination and nucleophilic substitution often depends on the availability of starting materials, functional group tolerance, and desired reaction scalability.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The formation of the C-N bond linking the piperidine and azepane rings is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have become powerful tools for this purpose, offering significant advantages over classical methods.

One of the most prominent methods is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an amine and an aryl or vinyl halide/triflate. chim.itnih.gov While classically applied to the formation of C(sp²)-N bonds, modifications of this reaction can be adapted for the coupling of saturated heterocycles. In the context of this compound synthesis, this could involve the reaction of azepane with a 4-halopiperidine derivative (or vice versa). The choice of palladium precursor, ligand, and base is crucial for achieving high yields. rsc.org For instance, sterically hindered phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. chim.it A high-throughput experimentation approach can be utilized to rapidly screen various catalysts, ligands, and reaction conditions to identify the optimal parameters for the coupling of piperidine-based nucleophiles.

Another important transition metal-catalyzed C-N bond-forming reaction is the Ullmann condensation , which typically uses a copper catalyst. nih.gov While traditional Ullmann reactions require harsh conditions, modern protocols with improved catalyst systems, often involving ligands such as 1,10-phenanthroline (B135089) or amino acids, allow the reaction to proceed under milder conditions. organic-chemistry.org This reaction could be employed to couple a 4-aminopiperidine (B84694) derivative with a haloazepane, or azepane with a 4-iodopiperidine. The development of soluble copper catalysts has significantly expanded the scope and utility of the Ullmann condensation in the synthesis of complex amines. nih.gov

Reductive amination represents a versatile and widely used method for C-N bond formation and could be applied to the synthesis of this compound by reacting 4-piperidone (B1582916) with azepane in the presence of a reducing agent. researchgate.netcommonorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity. commonorganicchemistry.comnih.gov This method avoids the need for pre-functionalized coupling partners like halides or triflates. The reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then reduced to the desired amine. chim.it

Table 1: Comparison of Transition Metal-Catalyzed C-N Bond Formation Methods

| Reaction | Metal Catalyst | Typical Substrates | Key Advantages | Potential Challenges |

| Buchwald-Hartwig Amination | Palladium | Aryl/vinyl halides/triflates, amines | High functional group tolerance, broad substrate scope | Cost of palladium, ligand sensitivity |

| Ullmann Condensation | Copper | Aryl halides, amines, alcohols, thiols | Lower cost catalyst, effective for N-arylation | Often requires higher temperatures, stoichiometric copper in older methods |

| Reductive Amination | (Not directly catalyzed by transition metals, but a key method) | Ketones/aldehydes, amines | Readily available starting materials, mild conditions | Control of over-alkylation, stereoselectivity in some cases |

Stereoselective and Regioselective Synthesis of this compound and its Derivatives

Controlling the stereochemistry and regiochemistry is paramount in the synthesis of biologically active molecules. Several strategies can be employed to achieve this for the this compound scaffold.

A powerful strategy for the stereoselective and regioselective synthesis of azepane derivatives is through the ring expansion of appropriately substituted piperidines. rsc.orgnih.gov This approach allows for the transfer of existing stereochemistry from the piperidine ring to the newly formed azepane ring. For example, a diastereomerically pure piperidine precursor can be subjected to conditions that promote a one-carbon ring expansion, leading to the formation of a specific diastereomer of the azepane product. The regiochemistry and stereochemistry of this process can often be predicted and controlled by the nature of the substituents on the piperidine ring and the reaction conditions employed. rsc.orgnih.gov Computational studies, such as semiempirical molecular orbital calculations, can be used to investigate and predict the outcomes of these ring expansion reactions. rsc.orgnih.gov

To obtain enantiomerically pure this compound, asymmetric synthesis methodologies are required. One common approach is the use of chiral auxiliaries . nih.govresearchgate.netresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. nih.gov For instance, a chiral auxiliary could be attached to either the piperidine or a precursor to the azepane ring to control the stereoselective formation of a key bond. After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations. researchgate.net Pseudoephenamine is another practical chiral auxiliary known for its remarkable stereocontrol in alkylation reactions. researchgate.net

Alternatively, asymmetric catalysis can be employed to generate the desired enantiomer. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For example, enantioselective hydrogenation of a pyridinium (B92312) salt precursor to a chiral piperidine has been achieved with high levels of enantioselectivity using an iridium catalyst with a chiral ligand. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. researchgate.netnih.gov Such strategies could be adapted to introduce chirality at the C4 position of the piperidine ring before or during its coupling to the azepane moiety.

Table 2: Enantioselective Synthesis Strategies

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Stoichiometric use of the auxiliary, often requires extra steps for attachment and removal. nih.gov |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | More atom-economical, high turnover numbers are desirable. nih.gov |

Control of Ring Conformations during Synthesis

The three-dimensional shape of a molecule, governed by its ring conformations, is crucial for its biological activity. The piperidine and azepane rings are flexible and can adopt multiple conformations. The conformational preferences of these rings can be influenced by the substituents present. jetir.org For instance, in 4-substituted piperidines, the preference for the substituent to be in an axial or equatorial position can be influenced by electrostatic interactions, especially upon protonation of the nitrogen. nih.gov The introduction of specific functional groups, such as fluorine, can be used to bias the conformational equilibrium of the azepane ring.

During a synthesis, the stereochemical outcome of a reaction can be influenced by the preferred conformation of a cyclic intermediate. By understanding and controlling these conformational preferences, it is possible to direct the formation of a desired diastereomer. For example, in a ring expansion reaction, the conformation of the piperidine precursor can dictate the stereochemistry of the resulting azepane. rsc.orgnih.gov Computational modeling can be a valuable tool to predict the stable conformations of intermediates and thus aid in the design of stereocontrolled synthetic routes. nih.gov

Novel Annulation and Ring-Forming Reactions for Piperidinyl-Azepane Scaffolds

The development of novel annulation and ring-forming reactions provides new avenues for the construction of complex heterocyclic scaffolds like piperidinyl-azepane.

One such strategy involves the dearomative ring expansion of nitroarenes to synthesize polysubstituted azepanes. beilstein-journals.org This photochemical process transforms a six-membered aromatic ring into a seven-membered azepane ring, offering a route to novel azepane structures that can potentially be linked to a piperidine moiety. Ring-closing metathesis (RCM) is another powerful tool for the synthesis of unsaturated heterocycles, including azepines, which can then be reduced to the corresponding saturated azepanes. nih.gov This reaction utilizes a ruthenium-based catalyst to form a cyclic olefin from a diene precursor.

The piperidinyl-azepane scaffold can serve as a platform for the synthesis of more complex bridged bicyclic amines. These rigid structures are of interest in drug discovery as they can present pharmacophoric elements in well-defined spatial orientations. nih.gov Intramolecular cyclization reactions are key to forming these bridged systems. For instance, a suitably functionalized this compound derivative could undergo an intramolecular Mannich reaction, aldol (B89426) condensation, or a transition metal-catalyzed C-H activation/cyclization to form a new ring connecting the piperidine and azepane moieties. The synthesis of bridged piperazines has been achieved through strategies such as Dieckmann-analogous cyclization and one-pot bridging reactions, which could serve as inspiration for similar transformations on the piperidinyl-azepane core. nih.gov Palladium-catalyzed intramolecular C-N coupling is another established method for the formation of bicyclic nitrogen heterocycles.

Photochemical and Photoenzymatic Approaches in Heterocyclic Synthesis

The quest for greener, more efficient, and highly selective synthetic methods has led to a growing interest in photochemical and photoenzymatic strategies for the construction of heterocyclic systems. These approaches harness the energy of light to initiate chemical reactions, often under mild conditions, and can offer unique reactivity patterns that are not accessible through traditional thermal methods.

While a direct photochemical or photoenzymatic synthesis of this compound has not been extensively reported, recent advancements in the synthesis of related azepane and piperidine derivatives highlight the potential of these methodologies. A notable example is the one-pot photoenzymatic synthesis of chiral N-Boc-4-amino/hydroxy-azepane. acs.orgnih.gov This innovative approach combines a photochemical oxyfunctionalization step, which favors the distal C-H positions of the azepane ring, with a stereoselective enzymatic transamination or carbonyl reduction. acs.orgnih.gov

The process begins with the photo-oxygenation of a suitable azepane precursor, irradiated at a specific wavelength (e.g., 365 nm), to introduce a carbonyl group at the 4-position. acs.orgnih.gov Following this photochemical step, the intermediate can be converted into a chiral amine by an amine transaminase (ATA) or into a chiral alcohol by a keto reductase (KRED). acs.org This chemoenzymatic cascade allows for the production of enantiopure N-Boc-protected 4-aminoazepanes and 4-hydroxyazepanes with high conversions and excellent enantiomeric excess. acs.orgnih.gov

Table 1: Key Steps in the Photoenzymatic Synthesis of N-Boc-4-amino/hydroxy-azepane

| Step | Description | Key Reagents/Conditions | Outcome |

| 1. Photochemical Oxyfunctionalization | C-H activation and oxidation of the azepane ring to form a ketone intermediate. | 365 nm irradiation, photosensitizer (e.g., acetone) | N-Boc-azepan-4-one |

| 2. Enzymatic Transformation | Stereoselective conversion of the ketone to a chiral amine or alcohol. | Amine Transaminase (ATA) or Keto Reductase (KRED), amine donor/acceptor or cofactor | Chiral N-Boc-4-aminoazepane or N-Boc-4-hydroxyazepane |

It is important to note that the direct application of this photoenzymatic strategy to a six-membered ring like piperidine has been shown to be less effective, yielding a mixture of 3- and 4-keto products. nih.gov This suggests that while powerful, the regioselectivity of such photochemical oxidations can be highly dependent on the ring size and conformation of the substrate.

Another promising photochemical approach for the synthesis of azepine derivatives involves the ring expansion of aryl azides. researchgate.net This method, typically involving photolysis of an azide (B81097) in the presence of a nucleophile, could potentially be adapted for the construction of the azepane ring of this compound. researchgate.net

The application of these advanced photochemical and photoenzymatic methodologies to the total synthesis of this compound would likely involve a convergent strategy. One could envision the synthesis of a functionalized piperidine and a suitable azepane precursor, which are then coupled. A photochemical or photoenzymatic step could be employed to install the necessary functionality on the azepane ring prior to coupling.

Protecting Group Strategies in Complex Amine Synthesis

The synthesis of a molecule like this compound, which contains two secondary amine functionalities, necessitates a robust protecting group strategy to ensure chemoselectivity during the key bond-forming steps. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org

In the context of complex amine synthesis, particularly when multiple amine groups are present, an orthogonal protecting group strategy is often employed. organic-chemistry.org Orthogonal protecting groups are those that can be removed under different, specific conditions, allowing for the selective deprotection of one amine in the presence of another. wikipedia.org

For the synthesis of this compound, a common approach would be the reductive amination between a protected piperidin-4-one and azepane, or a protected azepan-4-one (B24970) and piperidine. Let's consider a plausible synthetic route involving the reductive amination of N-Boc-piperidin-4-one with azepane.

Proposed Protecting Group Strategy:

Protection of Piperidin-4-one: The synthesis would commence with the protection of the nitrogen atom of piperidin-4-one. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose. libretexts.org The Boc group is stable under a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). wikipedia.orgiris-biotech.de

Reductive Amination: The resulting N-Boc-piperidin-4-one can then undergo reductive amination with azepane. In this key step, the Boc group on the piperidine nitrogen prevents its participation in the reaction, directing the formation of the C-N bond between the piperidine C4 carbon and the azepane nitrogen.

Deprotection: Following the successful coupling of the two rings, the Boc group can be removed under acidic conditions to yield the final product, this compound.

An alternative strategy could involve protecting the azepane nitrogen and reacting it with piperidin-4-one. In this case, a different protecting group, such as the benzyloxycarbonyl (Cbz) group, could be used. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. creative-peptides.com This would offer an orthogonal protection scheme if other acid- or base-labile groups were present in the molecule.

Table 2: Common Protecting Groups for Amines and Their Removal Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., Piperidine in DMF) wikipedia.orgiris-biotech.de |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) creative-peptides.com |

| Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Acid or base hydrolysis libretexts.org |

Detailed Structural Characterization and Elucidation Methodologies for 1 Piperidin 4 Yl Azepane

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. Its ability to provide a highly accurate mass measurement allows for the unambiguous determination of the molecular formula, a critical first step in structure elucidation. For 1-(Piperidin-4-yl)azepane (B3137263), HRMS would confirm the molecular formula C₁₁H₂₂N₂.

Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum provide valuable structural information. In the case of cyclic amines, fragmentation is often directed by the nitrogen atom through α-cleavage. For this compound, the initial ionization would likely form a molecular ion ([M]⁺•). Subsequent fragmentation of cyclic amines can be complex. While α-cleavage is a primary fragmentation pathway for acyclic amines, for cyclic amines, this process can lead to ring opening, followed by the loss of small alkene molecules. whitman.eduacs.org The fragmentation of the azepane ring in related structures has been observed to proceed through the formation of an open-chained molecular immonium ion, which then undergoes further fragmentation. rsc.org The piperidine (B6355638) ring is also expected to undergo characteristic fragmentation. A study on cyclic tertiary amine cathinone (B1664624) derivatives showed that both side-chain and ring fragmentation occur, with smaller alkyl side chains favoring ring fragmentation. nih.gov The presence of two nitrogen atoms in this compound would lead to an odd molecular weight, and the resulting fragment ions would have even or odd masses depending on the number of nitrogen atoms they contain, in accordance with the nitrogen rule. jove.com

A detailed analysis of the fragmentation pathways can be achieved using tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [C₁₁H₂₂N₂]⁺• | 182.1783 | Molecular Ion |

| [C₁₁H₂₃N₂]⁺ | 183.1856 | Protonated Molecular Ion [M+H]⁺ |

| [C₁₀H₁₉N₂]⁺ | 167.1597 | Loss of •CH₃ |

| [C₇H₁₄N]⁺ | 112.1121 | Cleavage of the bond between the rings |

| [C₆H₁₂N]⁺ | 98.0964 | Fragment from the azepane ring |

| [C₅H₁₀N]⁺ | 84.0808 | Fragment from the piperidine ring |

Note: The m/z values are predicted based on the elemental composition and may vary slightly in an experimental setting.

Multidimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the connectivity of the atoms in this compound.

Assignment of Resonances for Complex Saturated Ring Systems

The ¹H NMR spectrum of this compound is expected to show a series of overlapping multiplets in the aliphatic region, corresponding to the methylene (B1212753) and methine protons of the piperidine and azepane rings. The ¹³C NMR spectrum will display signals for each unique carbon atom. The chemical shifts of the carbons adjacent to the nitrogen atoms will be in the range of approximately 40-60 ppm. rsc.orgbeilstein-journals.org The assignment of these complex signals requires two-dimensional NMR techniques.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the piperidine and azepane rings across the C-N bond and for assigning quaternary carbons if present.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2/C6 | 2.8 - 3.2 | ~50 |

| Piperidine C3/C5 | 1.5 - 1.9 | ~30 |

| Piperidine C4 | 2.5 - 2.9 | ~60 |

| Azepane C2/C7 | 2.6 - 3.0 | ~55 |

| Azepane C3/C6 | 1.6 - 2.0 | ~28 |

| Azepane C4/C5 | 1.5 - 1.9 | ~27 |

Note: These are predicted chemical shift ranges based on data for similar piperidine and azepane derivatives and would need to be confirmed by experimental data.

Conformational Analysis via Coupling Constants and NOESY Data

The piperidine and azepane rings are not planar and can exist in various conformations. The six-membered piperidine ring typically adopts a chair conformation. researchgate.net The seven-membered azepane ring is more flexible and can exist in several low-energy conformations, such as a twist-chair or twist-boat. rsc.org

Coupling Constants (J-values): The magnitude of the three-bond coupling constants (³JHH) between adjacent protons, obtained from the ¹H NMR spectrum, is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these coupling constants can provide information about the relative orientation of protons and thus the conformation of the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). The presence of NOE cross-peaks between specific protons provides definitive evidence for their spatial relationships and is a powerful tool for determining the conformation and relative stereochemistry of the molecule. For instance, in a chair conformation of the piperidine ring, strong NOEs would be expected between axial protons on the same side of the ring.

Stereochemical Assignment Using Advanced NMR Techniques

While this compound itself is achiral, the introduction of substituents on either ring could create stereocenters. In such cases, advanced NMR techniques would be crucial for determining the relative and absolute stereochemistry. NOESY experiments are instrumental in determining relative stereochemistry by observing which substituents are on the same side of the ring. For chiral molecules, the use of chiral solvating agents or the formation of diastereomeric derivatives can lead to the separation of NMR signals for the enantiomers, allowing for their distinction and sometimes the assignment of absolute configuration.

X-ray Crystallography for Absolute and Relative Stereochemical Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine and azepane rings. nih.govnih.gov

For chiral derivatives, X-ray crystallography can determine the absolute stereochemistry by the anomalous dispersion method, provided a heavy atom is present in the structure or by using a chiral space group. rsc.orgresearchgate.net The crystallographic data would reveal the precise spatial arrangement of all atoms, confirming the connectivity and providing a definitive picture of the molecule's stereochemistry. nih.govacs.org

Table 3: Exemplary Crystallographic Data for a Bicyclic Amine

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1965.4 |

| Z | 4 |

Note: This is an example of crystallographic data for a representative bicyclic amine and does not represent experimental data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present and can also offer insights into the molecule's conformation.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching vibrations: in the region of 2850-3000 cm⁻¹.

N-H stretching vibration: if the piperidine nitrogen is secondary (not substituted), a band would appear around 3300-3500 cm⁻¹. For the tertiary amine, this would be absent.

C-N stretching vibrations: typically in the region of 1000-1200 cm⁻¹.

CH₂ bending (scissoring) vibrations: around 1450 cm⁻¹.

The number and position of the bands can be influenced by the conformation of the rings. While IR and Raman spectroscopy are generally not used for primary structure elucidation in the same way as NMR and MS, they serve as a valuable fingerprint for compound identification and can be used to study conformational changes.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| C-H (alkane) stretch | 2850 - 2960 |

| N-H stretch (if secondary) | 3300 - 3500 |

| C-H bend | 1350 - 1480 |

| C-N stretch | 1000 - 1250 |

Note: These are general frequency ranges and the exact positions would be determined experimentally. chemicalbook.com

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

The stereochemical complexity of this compound, which possesses a chiral center at the C4 position of the piperidine ring, necessitates the use of chiral chromatography for the determination of its enantiomeric purity. The presence of two nitrogen atoms also means that diastereomeric forms could arise from certain synthetic routes or if additional stereocenters are introduced. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating and quantifying stereoisomers, ensuring the stereochemical integrity of the compound. While specific published methods for the chiral separation of this compound are not widely available in public literature, methodologies can be developed based on established principles for the separation of analogous saturated N-heterocyclic compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for the enantiomeric resolution of non-volatile and thermally labile compounds like this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including amines. psu.edunih.govnih.gov

A typical approach for the enantiomeric purity assessment of this compound would involve screening various polysaccharide-based columns under different mobile phase conditions (normal-phase, polar organic, and reversed-phase) to achieve optimal separation. chromatographyonline.com

Illustrative HPLC Method:

A hypothetical, yet scientifically grounded, HPLC method for the enantiomeric separation of this compound is presented below. This method is based on common practices for the resolution of chiral amines.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector would be suitable.

Chiral Stationary Phase: A column such as a Chiralpak® AD-H or Chiralcel® OD-H, which are based on amylose and cellulose tris(3,5-dimethylphenylcarbamate) respectively, would be a primary candidate for screening. youtube.com These phases are known for their excellent enantioselective recognition of a wide variety of chiral compounds.

Mobile Phase: In a normal-phase mode, a mixture of a non-polar solvent like n-hexane or heptane (B126788) with a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is typically employed. A small amount of an amine additive, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by deactivating residual acidic silanol (B1196071) groups on the silica (B1680970) support.

Detection: Detection would likely be performed at a low UV wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the this compound structure.

Illustrative Research Findings:

The following table represents potential data that could be obtained from the chiral HPLC analysis of a synthesized batch of this compound, demonstrating the separation of its enantiomers.

Table 1: Illustrative Chiral HPLC Separation Data for this compound Enantiomers

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 215 nm |

| Retention Times & Resolution | |

| Retention Time (R-enantiomer) | 8.52 min |

| Retention Time (S-enantiomer) | 10.34 min |

| Resolution (Rs) | 2.1 |

| Purity Assessment | |

| Area % (R-enantiomer) | 99.6% |

| Area % (S-enantiomer) | 0.4% |

| Enantiomeric Excess (ee) | 99.2% |

This table is generated for illustrative purposes based on typical results for similar compounds and does not represent experimentally verified data for this compound.

The resolution value (Rs) of 2.1 indicates a baseline separation between the two enantiomeric peaks, which is considered excellent for quantitative analysis. The enantiomeric excess (ee) of 99.2% suggests a highly enantioselective synthesis or successful chiral resolution.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantioseparation, often providing high resolution and short analysis times. researchgate.net However, for polar and basic compounds like amines, direct analysis can be problematic due to strong interactions with the stationary phase, leading to poor peak shape and low efficiency. Therefore, derivatization is typically required to block the active amine groups, increase volatility, and improve chromatographic performance. nih.gov

Illustrative GC Method:

A potential chiral GC method for the analysis of this compound would involve a two-step process: derivatization followed by GC analysis.

Derivatization: The secondary amine of the piperidine ring and the tertiary amine of the azepane ring in this compound would be derivatized. A common derivatizing agent for amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amines into their corresponding trifluoroacetyl amides. This process neutralizes the basicity and increases the volatility of the analyte. wiley.com

GC Analysis: The derivatized sample would then be injected into a GC system equipped with a chiral capillary column. Cyclodextrin-based stationary phases, such as those derivatized with alkyl or acyl groups, are widely used for the separation of a variety of chiral molecules, including derivatized amines. gcms.cz

Illustrative Research Findings:

The table below provides a hypothetical set of parameters and results for a chiral GC analysis of derivatized this compound.

Table 2: Illustrative Chiral GC Separation Data for Derivatized this compound Enantiomers

| Parameter | Value |

| Derivatization | |

| Reagent | Trifluoroacetic Anhydride (TFAA) |

| Chromatographic Conditions | |

| Column | Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Times & Resolution | |

| Retention Time (R-enantiomer derivative) | 15.2 min |

| Retention Time (S-enantiomer derivative) | 15.8 min |

| Resolution (Rs) | 1.8 |

This table is generated for illustrative purposes based on typical results for similar compounds and does not represent experimentally verified data for this compound.

In this illustrative scenario, the baseline separation (Rs = 1.8) of the derivatized enantiomers allows for accurate quantification of the enantiomeric purity of the original this compound sample. The choice between HPLC and GC would depend on factors such as the thermal stability of the analyte, the availability of instrumentation, and the specific requirements of the analysis. For this compound, chiral HPLC is generally the more direct and preferred method, avoiding the need for derivatization.

Computational and Theoretical Investigations of 1 Piperidin 4 Yl Azepane

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and energetics of molecular systems. pageplace.de These calculations provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties. For 1-(Piperidin-4-yl)azepane (B3137263), methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) would be employed to achieve a balance between computational cost and accuracy. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this optimization would reveal the precise bond lengths, bond angles, and dihedral angles of the ground state molecule.

Theoretical calculations for similar heterocyclic systems have demonstrated that DFT methods, such as B3LYP, can predict geometries that are in good agreement with experimental data from techniques like X-ray crystallography. mdpi.com The optimization would confirm the chair conformation for the piperidine (B6355638) ring and a likely twist-chair or boat-chair conformation for the more flexible seven-membered azepane ring.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (Piperidine) | 1.47 | |

| C-C (Piperidine) | 1.53 | |

| C-N (Azepane) | 1.48 | |

| C-C (Azepane) | 1.54 | |

| C4(pip)-N1(az) | 1.46 | |

| Bond Angles (°) | ||

| C-N-C (Piperidine) | 112.0 | |

| C-C-C (Piperidine) | 110.5 | |

| C-N-C (Azepane) | 115.0 | |

| C-C-C (Azepane) | 114.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which are the most electron-rich centers. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals. Analysis of these orbitals helps predict sites susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity indices can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated Electronic Properties and Reactivity Indices for this compound

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | 1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.70 |

| Ionization Potential | IP | -EHOMO | 6.50 |

| Electron Affinity | EA | -ELUMO | -1.20 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 2.65 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.85 |

| Chemical Softness | S | 1/(2η) | 0.13 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperidine and azepane rings means that this compound can exist in multiple conformations. lifechemicals.com Conformational analysis is essential to identify the most stable conformers and understand the energy barriers between them, which influences the molecule's biological activity.

The six-membered piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations also exist as higher-energy intermediates. The seven-membered azepane ring is significantly more flexible, with several low-energy conformers possible, including chair, boat, twist-chair, and twist-boat forms. nih.gov

Computational methods can map the potential energy surface by systematically rotating key dihedral angles and calculating the corresponding energy. This process identifies all local energy minima, which correspond to stable conformers. For this compound, the analysis would focus on the chair conformation of the piperidine ring and explore the various accessible conformations of the azepane ring, as well as the orientation of the two rings relative to each other.

Once stable conformers are identified, the transition states connecting them can be located. These transition states represent the energy maxima along the interconversion pathways. The energy difference between a stable conformer and a transition state is the activation energy or energy barrier for that conformational change.

Understanding these barriers is critical, as they determine the rate at which the molecule can switch between different shapes at a given temperature. A low energy barrier suggests rapid interconversion, meaning the molecule is highly flexible, while a high barrier indicates that specific conformers are more rigid and persistent.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations typically model molecules in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time in an explicit solvent environment, such as water. mdpi.comdntb.gov.ua This provides a more realistic picture of how the molecule behaves in a biological context. nih.gov

An MD simulation for this compound would involve placing the molecule in a simulation box filled with water molecules. The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their positions and velocities over a period of nanoseconds or microseconds. mdpi.com

These simulations can reveal:

Solvent Effects: How interactions with water molecules (e.g., hydrogen bonding) influence the preferred conformations of the piperidine and azepane rings.

Conformational Dynamics: The time scale and pathways of conformational changes in solution, providing a dynamic view of the processes studied in static potential energy surface mapping.

Structural Fluctuations: Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the flexibility of different parts of the molecule. mdpi.com The azepane ring is expected to show higher fluctuations compared to the more rigid piperidine ring.

By simulating the molecule's behavior in a solvated state, MD provides crucial insights into the conformations that are most likely to be present and biologically relevant in an aqueous environment.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Detailed theoretical calculations to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies for the compound this compound are not extensively available in publicly accessible scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed for such predictions. These calculations, when performed, would typically involve geometry optimization of the molecule's three-dimensional structure followed by calculations of its magnetic shielding tensors (for NMR) and vibrational modes (for IR).

For analogous heterocyclic compounds, studies have shown that DFT methods, with appropriate basis sets like 6-311++G(d,p), can provide good correlation between calculated and experimental spectroscopic data. For instance, theoretical studies on similar piperidine derivatives have been conducted to assign vibrational spectra and predict NMR chemical shifts. However, specific data tables for this compound are not present in the surveyed literature.

A hypothetical data table for predicted spectroscopic parameters would look as follows, but it is important to note that this is a representative example of the format and not actual calculated data for the compound.

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom Number | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1' | - | 55.2 |

| C2', C6' | 2.98 | 50.1 |

| C3', C5' | 1.75 | 28.9 |

| C4' | 2.50 | 38.4 |

| N1 | 2.65 (NH) | - |

| C2, C7 | 2.88 | 48.5 |

| C3, C6 | 1.62 | 27.3 |

| C4, C5 | 1.55 | 26.8 |

Note: The data in this table is illustrative and not based on actual computational results.

Table 2: Hypothetical Predicted Major IR Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H Stretch (Piperidine) | 3350 |

| C-H Stretch (Aliphatic) | 2920-2950 |

| C-N Stretch | 1100-1200 |

| CH2 Scissoring | 1450-1470 |

Note: The data in this table is illustrative and not based on actual computational results.

Computational Modeling of Reaction Mechanisms for Synthetic Routes

The synthesis of this compound can be conceptually approached through several synthetic routes, and computational modeling can be a valuable tool to understand the underlying reaction mechanisms. One plausible synthetic pathway involves the reductive amination of N-Boc-4-piperidone with azepane. Computational studies of such mechanisms typically involve mapping the potential energy surface of the reaction to identify transition states and intermediates.

For related reactions, mechanistic insights have been derived from computational studies. For example, theoretical investigations into the cleavage and cycloaddition reactions of heterocyclic compounds have been performed using DFT functionals like B3LYP and M06-2X to elucidate the most energetically favorable pathways. These studies can reveal the role of catalysts and solvents in the reaction mechanism.

A computational investigation into the synthesis of this compound would likely explore the following steps:

Nucleophilic attack of the azepane nitrogen on the carbonyl carbon of N-Boc-4-piperidone.

Proton transfer steps to form a hemiaminal intermediate.

Dehydration to form an enamine or iminium ion intermediate.

Reduction of the intermediate to yield the final product.

Calculations would aim to determine the activation energies for each step, thus identifying the rate-determining step and providing insights into how reaction conditions could be optimized. However, specific computational studies modeling the synthetic routes for this compound are not readily found in existing literature.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical reactivity or synthetic efficiency related properties)

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the properties of molecules based on their chemical structure. For this compound, QSPR models could be developed to predict properties related to its chemical reactivity or synthetic efficiency. These properties could include reaction rates, yields, or the stability of intermediates.

To build a QSPR model, a dataset of related compounds with known experimental values for the property of interest is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the property.

While QSPR studies have been applied to various classes of organic compounds to predict their properties, specific QSPR models focused on the chemical reactivity or synthetic efficiency of this compound or a closely related series of compounds are not reported in the available scientific literature. The development of such a model would require a systematic experimental study of a library of analogous compounds to generate the necessary data for model training and validation.

Chemical Reactivity and Derivatization Strategies of 1 Piperidin 4 Yl Azepane

Reactions at the Nitrogen Centers (Alkylation, Acylation, Quaternization)

The nitrogen atoms in both the piperidine (B6355638) and azepane rings of 1-(piperidin-4-yl)azepane (B3137263) are secondary amines, making them nucleophilic and basic. This allows for a variety of reactions at these centers, including alkylation, acylation, and quaternization. The relative reactivity of the two nitrogen atoms can be influenced by steric and electronic factors.

Alkylation: N-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction typically proceeds via nucleophilic substitution. Due to the similar basicity of the piperidine and azepane nitrogens, selective mono-alkylation at one nitrogen center over the other can be challenging and may require the use of protecting groups or specific reaction conditions to achieve regioselectivity. Di-alkylation at both nitrogen centers is also possible with an excess of the alkylating agent.

Acylation: N-acylation introduces an acyl group onto the nitrogen atom, typically by reacting the amine with an acyl chloride or anhydride (B1165640). This reaction is generally facile for both piperidine and azepane nitrogens. Similar to alkylation, achieving selective mono-acylation may necessitate strategic use of protecting groups. The resulting amides are generally less basic and less nucleophilic than the parent amines.

Quaternization: The formation of quaternary ammonium (B1175870) salts occurs when the nitrogen atoms are treated with an excess of an alkylating agent. This reaction converts the tertiary amines (if previously mono-alkylated) or the secondary amines into positively charged quaternary ammonium ions. Quaternization significantly alters the electronic and solubility properties of the molecule.

| Reaction Type | Reagents | Product Type | Potential for Selectivity |

| Alkylation | Alkyl halides (e.g., CH₃I), Sulfates (e.g., (CH₃)₂SO₄) | N-Alkyl derivatives | Challenging |

| Acylation | Acyl chlorides (e.g., CH₃COCl), Anhydrides (e.g., (CH₃CO)₂O) | N-Acyl derivatives (Amides) | Challenging |

| Quaternization | Excess alkyl halide | Quaternary ammonium salts | Possible with controlled stoichiometry |

Functionalization of the Piperidine Ring System

Direct C-H functionalization of the piperidine ring in complex molecules can be achieved with high regioselectivity using modern synthetic methods. The position of substitution (C2, C3, or C4) is often controlled by the choice of catalyst and any directing groups present on the nitrogen atom. d-nb.infonih.gov For instance, rhodium-catalyzed C-H insertions can be directed to specific positions. nih.gov Palladium-catalyzed C-H arylation has also been demonstrated for piperidine derivatives, allowing for the introduction of aryl groups at the C4 position. acs.org These strategies offer a powerful means to introduce a wide range of substituents onto the piperidine core of this compound.

Oxidation: The piperidine ring can undergo oxidation at both the nitrogen and carbon atoms. Oxidation of the nitrogen atom can lead to the formation of N-oxides. nih.gov Oxidation of the carbon skeleton, particularly at the positions alpha to the nitrogen, can yield piperidones (lactams). researchgate.net The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. For instance, N-acyl piperidines can be oxidized to the corresponding piperidin-2-ones. researchgate.net

Reduction: The saturated piperidine ring is generally stable to reduction under standard conditions. However, if the piperidine ring is derived from a pyridine (B92270) precursor, the reduction of the aromatic pyridine ring is a common method for piperidine synthesis. sciencemadness.orggoogle.comorganic-chemistry.org This can be achieved through catalytic hydrogenation using catalysts like rhodium on carbon. google.comorganic-chemistry.org

| Reaction Type | Description |

| Regioselective Substitution | Introduction of substituents at specific carbon atoms (C2, C3, C4) using methods like rhodium-catalyzed C-H insertion or palladium-catalyzed C-H arylation. d-nb.infonih.govacs.org |

| Oxidation | Formation of N-oxides by oxidation of the nitrogen atom or piperidones by oxidation of the carbon skeleton. nih.govresearchgate.net |

| Reduction | The saturated ring is generally stable, but can be formed by the reduction of a pyridine precursor. sciencemadness.orggoogle.comorganic-chemistry.org |

Functionalization of the Azepane Ring System

The functionalization of the seven-membered azepane ring is an active area of research. rwth-aachen.denih.gov Strategies for the synthesis of substituted azepanes often involve ring-closing metathesis or ring expansion of smaller heterocyclic systems, such as piperidines. researchgate.netrsc.org A notable method involves the dearomative ring-expansion of nitroarenes, which allows for the synthesis of poly-substituted azepanes. rwth-aachen.de This approach could potentially be adapted to create derivatives of this compound with specific substitution patterns on the azepane ring.

Oxidation: Similar to the piperidine ring, the azepane ring can undergo oxidation. The specific products would depend on the reagents and conditions employed. Oxidation at the nitrogen would yield an N-oxide, while oxidation of the carbon framework could lead to the formation of azepanones (lactams).

Reduction: As a saturated heterocycle, the azepane ring is generally resistant to reduction. Synthetic routes to azepanes may involve the reduction of unsaturated precursors like azepines or the reductive amination of dicarbonyl compounds. researchgate.net

| Reaction Type | Description |

| Regioselective Substitution | Introduction of substituents through methods such as ring-closing metathesis, piperidine ring expansion, or dearomative ring-expansion of nitroarenes. rwth-aachen.denih.govresearchgate.netrsc.org |

| Oxidation | Potential for formation of N-oxides or azepanones, though specific examples for this scaffold are not detailed in the provided context. |

| Reduction | The saturated ring is generally stable; formation often involves reduction of unsaturated precursors. researchgate.net |

Ring Transformation and Skeletal Rearrangement Reactions Involving the Bicyclic Core

While specific literature on ring transformations of the this compound core is not extensively documented, the chemical behavior of related piperidine and azepane systems allows for the postulation of potential rearrangement pathways. Such reactions are of significant interest in medicinal chemistry for accessing novel scaffolds with altered pharmacological profiles.

One potential transformation is the ring expansion of the piperidine moiety to yield a bicyclic system containing two seven-membered rings. This could hypothetically be achieved through methods analogous to those used for the synthesis of azepanes from piperidines, such as the Beckmann rearrangement of a suitably functionalized piperidone precursor. rwth-aachen.de For instance, conversion of the piperidine ring in a precursor to a 4-piperidone (B1582916), followed by oximation and treatment with an acid catalyst, could induce a rearrangement to afford a caprolactam fused to the azepane ring. Subsequent reduction would yield the corresponding diamine.

Another conceivable skeletal rearrangement is the ring contraction of the azepane ring . While less common, certain photochemical or transition-metal-catalyzed reactions are known to induce ring contractions of cyclic amines. Such a transformation would lead to novel piperidinyl-pyrrolidine or piperidinyl-piperidine isomers, depending on the specific atoms involved in the rearrangement.

The stability of the bicyclic core of this compound makes significant skeletal rearrangements challenging without the introduction of specific activating functional groups. However, the exploration of such reactions could provide access to a diverse range of structurally complex and potentially bioactive molecules.

Table 1: Plausible Ring Transformation and Skeletal Rearrangement Reactions

| Reaction Type | Potential Starting Material Moiety | Potential Product Moiety | Reagents/Conditions (Hypothetical) |

| Piperidine Ring Expansion | 4-Oxo-1-(piperidin-4-yl)azepane | Azepano[4,5-d]azepine derivative | 1. NH2OH·HCl, Pyridine; 2. H2SO4 or PPA |

| Azepane Ring Contraction | This compound derivative | 1-(Piperidin-4-yl)pyrrolidine derivative | Photochemical conditions or Rh(II) catalysis |

Synthesis of Analogs and Derivatives with Structural Modifications

The synthesis of analogs and derivatives of this compound can be approached by modifying the piperidine ring, the azepane ring, or by introducing substituents at the nitrogen atoms. These modifications can be used to modulate the physicochemical properties and biological activity of the parent compound.

Functionalization of the Piperidine Ring:

The secondary amine of the piperidine ring is a prime site for derivatization. Standard N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide variety of substituents. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a versatile method for N-alkylation.

Functionalization of the Azepane Ring:

The azepane ring can also be functionalized, although direct C-H functionalization can be challenging. A more common approach involves the use of pre-functionalized azepane precursors in the synthesis of the bicyclic system. For instance, using a substituted azepane in the initial coupling with a 4-functionalized piperidine would yield a derivative with a specific substitution pattern on the seven-membered ring.

Synthesis of Analogs via Ring Expansion Strategies:

Analogs of this compound can be synthesized by replacing the piperidine ring with other heterocyclic systems. A notable strategy involves the dearomative ring expansion of nitroarenes to produce polysubstituted azepanes. nih.gov This methodology could be adapted to create analogs where a functionalized azepane ring is attached to various other heterocyclic cores. Studies on ring-expanded analogues of 4-(propananilido)piperidine analgesics have shown that such modifications can significantly impact analgesic activity. nih.gov

Stereoselective Synthesis:

The stereoselective synthesis of azepane derivatives via piperidine ring expansion has been reported, offering a pathway to enantiomerically pure analogs. rsc.org Such strategies are crucial for investigating the stereochemical requirements of biological targets.

Table 2: Strategies for the Synthesis of Analogs and Derivatives

| Modification Site | Reaction Type | Example Reagents/Conditions | Resulting Derivative |

| Piperidine Nitrogen | N-Alkylation | R-CHO, NaBH(OAc)3 | N-Alkyl-1-(piperidin-4-yl)azepane |

| Piperidine Nitrogen | N-Acylation | R-COCl, Et3N | N-Acyl-1-(piperidin-4-yl)azepane |

| Piperidine Nitrogen | N-Arylation | Ar-X, Pd catalyst, base | N-Aryl-1-(piperidin-4-yl)azepane |

| Azepane Ring | Use of substituted precursor | Substituted azepane + functionalized piperidine | Substituted azepane moiety |

| Bicyclic Core | Ring expansion of piperidine precursor | Diazomethane insertion into a 4-piperidone | 1,5-Diazabicyclo[5.4.0]undecane core |

The strategic derivatization of the this compound scaffold allows for the systematic exploration of chemical space around this bicyclic core. The development of novel synthetic methodologies, particularly those that enable regioselective and stereoselective functionalization, will be instrumental in unlocking the full potential of this compound class in various scientific disciplines.

Future Research Directions in the Chemistry of 1 Piperidin 4 Yl Azepane

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of 1-(piperidin-4-yl)azepane (B3137263). Current strategies for constructing piperidine (B6355638) and azepane rings often rely on multi-step procedures that may not be scalable or sustainable. researchgate.net

Future synthetic strategies could explore:

One-Pot Reactions: Designing cascade or one-pot reactions that combine multiple synthetic steps to reduce waste and improve efficiency is a promising avenue. mdpi.com

Green Catalysis: The exploration of catalysts based on earth-abundant metals or even metal-free organocatalysts would represent a significant advance in the sustainable synthesis of this scaffold. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the production of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation of Pyridine (B92270) Precursors | Readily available starting materials. | Development of selective and recyclable catalysts. |

| Reductive Amination of Diketones | Convergent and atom-economical. | Optimization of reaction conditions to control cyclization. |

| Ring-Closing Metathesis (RCM) | High functional group tolerance. | Design of suitable diene precursors. |

Application of Machine Learning in Predicting Reactivity and Conformations

The integration of machine learning and artificial intelligence is revolutionizing chemical research. rjptonline.org For a molecule like this compound, with its conformational flexibility, computational approaches can provide invaluable insights.

Future research in this area could involve:

Reaction Prediction: Machine learning models can be trained on existing reaction data to predict the outcomes of novel synthetic routes to this compound, thereby accelerating the discovery of optimal reaction conditions. pharmaceutical-technology.comprinceton.eduprinceton.edu

Conformational Analysis: Predicting the stable conformations of the piperidine and azepane rings is crucial for understanding its potential biological activity. Deep learning models can be employed to perform rapid and accurate conformational searches.

Property Prediction: AI can be used to predict various physicochemical properties of this compound and its derivatives, aiding in the design of molecules with desired characteristics.

| Machine Learning Application | Predicted Outcome | Potential Impact |

| Random Forest Models | Reaction yield and optimal conditions. pharmaceutical-technology.comprinceton.edu | Reduced experimental effort and resource consumption. |

| Geometric Deep Learning | Regioselectivity of derivatization. chemrxiv.org | Precise control over the synthesis of complex analogues. |

| Neural Networks | Conformational energy landscapes. | Understanding of structure-activity relationships. |

Investigation of Advanced Catalytic Methods for Complex Heterocycle Formation

The development of novel catalytic systems is paramount for the efficient construction of intricate molecular architectures. For this compound, advanced catalytic methods could enable more direct and selective synthetic pathways.

Future avenues of investigation include:

C-H Activation: Direct functionalization of the C-H bonds of the piperidine or azepane rings would provide a highly efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of substituted this compound derivatives is a critical goal, as stereochemistry often plays a pivotal role in biological activity. nih.gov

Photoredox Catalysis: Visible-light-mediated catalysis offers a mild and sustainable approach to forge new bonds and could be applied to the synthesis and derivatization of the this compound scaffold.

| Catalytic Method | Transformation | Potential Catalyst |

| Palladium-Catalyzed Cross-Coupling | Arylation or alkylation of the heterocycle. | Buchwald-Hartwig type catalysts. |

| Ruthenium-Catalyzed Dehydrative N-allylation | Intramolecular cyclization to form the azepane ring. nih.gov | Cationic CpRu complexes. nih.gov |

| Gold-Catalyzed Oxidative Amination | Cyclization of non-activated alkenes. nih.gov | Gold(I) complexes. nih.gov |

Exploration of Novel Derivatization Pathways for Diversification

To explore the chemical space around the this compound core, the development of diverse and robust derivatization strategies is essential. This will enable the generation of libraries of related compounds for screening in various applications.

Future research should focus on:

Selective Functionalization: Developing methods to selectively functionalize either the piperidine or the azepane nitrogen atom, as well as specific carbon atoms on each ring.

Multicomponent Reactions: Utilizing multicomponent reactions to introduce multiple points of diversity in a single synthetic step, leading to a rapid expansion of the accessible chemical space.

Bioisosteric Replacement: Systematically replacing parts of the this compound scaffold with other functional groups or ring systems to modulate its properties.

| Derivatization Strategy | Target Position | Example Reaction |

| N-Arylation | Piperidine or Azepane Nitrogen | Buchwald-Hartwig Amination |

| Acylation | Piperidine or Azepane Nitrogen | Schotten-Baumann Reaction |

| Lithiation-Substitution | Carbon atoms adjacent to nitrogen | Reaction with electrophiles |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(Piperidin-4-yl)azepane to improve yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection, catalyst choice, and reaction temperature control. For instance, polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions in piperidine-azepane systems. Catalytic bases like cesium carbonate improve intermediate stability during cyclization steps . Monitoring reaction progress via TLC or HPLC ensures intermediate purity, while recrystallization in ethanol/water mixtures reduces byproduct contamination .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural ambiguities, particularly for distinguishing piperidine and azepane ring conformers. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Chromatographic methods (HPLC or GC-MS) with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) enhance peak resolution for nitro- or fluoro-substituted derivatives .

Q. How should researchers handle hygroscopic properties of this compound during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) at -20°C to minimize hydrolysis. Pre-drying solvents (e.g., molecular sieves in DCM) before use in reactions prevents unwanted side reactions. Stability studies under accelerated conditions (40°C/75% RH) can predict long-term storage requirements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting CNS receptors?

- Methodological Answer : SAR studies require systematic substitution at the piperidine nitrogen or azepane ring. For example:

- Electron-withdrawing groups (e.g., nitro at the 4-position) enhance receptor binding affinity but may reduce metabolic stability.

- Ring size variations (e.g., piperidine vs. morpholine analogs) alter pharmacokinetic profiles by modulating lipophilicity and BBB penetration .

- Use radioligand binding assays (e.g., with σ1 or opioid receptors) to quantify affinity changes. Compare results with computational docking simulations to validate binding modes .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Ambiguities in splitting patterns often arise from dynamic ring puckering or tautomerism. Variable-temperature NMR (VT-NMR) can identify conformational equilibria by observing coalescence temperatures. For nitro-substituted analogs, computational tools (DFT calculations) predict predominant tautomers, which can be cross-validated with X-ray crystallography .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?